![molecular formula C7H7N5O2 B1376976 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1394306-55-8](/img/structure/B1376976.png)

2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Vue d'ensemble

Description

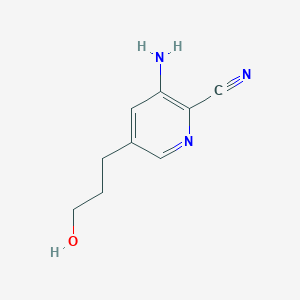

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP compounds often involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the condensation of malonoaldehyde derivatives with a 3-amino-[1,2,4]-triazole or 3,5-diamino-[1,2,4]-triazole precursor .Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and is in the same period of the periodic table . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The TP heterocycle has been used in various applications in medicinal chemistry due to its structural similarities with the purine ring . It has been used as a possible isosteric replacement for purines .Applications De Recherche Scientifique

Antibacterial Applications

The triazolopyrimidine scaffold has shown promise in the development of new antibacterial agents. The presence of the 2-amino group and the 7-methyl group in the compound enhances its interaction with bacterial enzymes, potentially inhibiting their growth and survival .

Antifungal Properties

Similar to its antibacterial applications, this compound may also serve as a base for antifungal agents. Its molecular structure allows for the disruption of fungal cell wall synthesis, providing a pathway for developing treatments against fungal infections .

Antiviral Activity

The compound’s ability to interfere with viral replication makes it a candidate for antiviral drug development. Its efficacy against RNA viruses, including influenza and flaviviruses, has been highlighted, with certain derivatives showing activity in the low micromolar range .

Antiparasitic Effects

In the realm of antiparasitic research, the triazolopyrimidine derivatives have been explored for their potential to inhibit parasitic enzymes, which is crucial for treating diseases like malaria .

Anticancer Research

The compound’s structural features may be leveraged in designing anticancer drugs. Its interaction with cancer cell lines and potential to disrupt cell proliferation is an area of significant interest in oncology research .

Cardiovascular Applications

As cardiovascular vasodilators, derivatives of this compound could be used to manage blood pressure and treat various cardiovascular diseases by relaxing blood vessels and improving blood flow .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of triazolopyrimidine derivatives make them suitable for the development of new pain management and anti-inflammatory medications .

Coordination Chemistry and Metal Complexes

This compound can act as a versatile linker to several metals. The interactions of its coordination compounds in biological systems have been extensively described, offering insights into potential applications in bioinorganic chemistry .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a variety of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Mode of Action

It’s worth noting that similar [1,2,4]triazolo[1,5-a]pyrimidines have been used as bio-isosteres for purines, carboxylic acid, and n-acetylated lysine .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with several metals, and their coordination compounds in biological systems have been extensively described .

Pharmacokinetics

Similar compounds have been optimized for permeability and metabolic stability .

Result of Action

Similar compounds have shown cytotoxic activities against certain cancer cell lines .

Action Environment

It’s worth noting that the synthesis of similar compounds can be influenced by the reaction conditions .

Propriétés

IUPAC Name |

2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-3-4(5(13)14)2-9-7-10-6(8)11-12(3)7/h2H,1H3,(H2,8,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWFFSHPMDOUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)